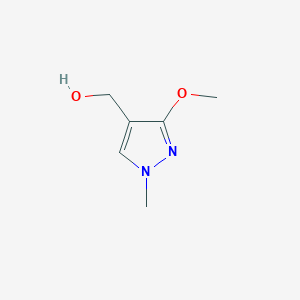

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-5(4-9)6(7-8)10-2/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMQDURGNQFXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875570-76-6 | |

| Record name | (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol, exhibit significant anticancer properties. A study highlighted its effectiveness in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The modulation of cytokine release and the inhibition of inflammatory mediators are key mechanisms attributed to its activity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as Friedel-Crafts acylation and alkylation. These derivatives can further serve as building blocks for more complex molecules used in pharmaceuticals and agrochemicals .

Catalytic Applications

The compound has been employed in catalytic processes, particularly in the formation of carbon-carbon bonds. Its ability to form stable carbocations allows it to participate in electrophilic aromatic substitutions, enhancing the efficiency of synthetic pathways in organic chemistry .

Materials Science

Mesoporous Materials

Recent studies have explored the use of this compound in the synthesis of mesoporous materials. These materials are valuable in catalysis and adsorption applications due to their high surface area and tunable pore sizes. The incorporation of pyrazole derivatives into mesoporous frameworks enhances their thermal stability and catalytic performance .

Metal Coordination Complexes

The compound has been utilized to form coordination complexes with metals, which are significant in various applications including catalysis and materials development. For instance, when coordinated with platinum or palladium, these complexes exhibit unique electronic properties that can be exploited in electronic devices or sensors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Case Study 2: Synthesis of Novel Pyrazole Derivatives

In a synthetic chemistry context, researchers successfully synthesized a series of novel pyrazole derivatives from this compound through a series of electrophilic substitutions. These derivatives were evaluated for their biological activities, revealing promising results against various bacterial strains.

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . Molecular docking studies have shown that the compound fits well into the active sites of target proteins, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

Key Insights :

- The methoxy-methyl substitution in the target compound is critical for its kinase inhibitory activity, as evidenced by its role in EGFR and JAK/STAT-targeting drugs .

- Phenyl-substituted analogs (e.g., ) may lack direct bioactivity but serve as intermediates for more complex molecules.

- Trifluoromethyl groups (e.g., ) enhance metabolic stability, a desirable trait for drug candidates.

Analytical and Computational Tools

- SHELX : Employed in crystallographic studies to resolve the structure of pyrazole-containing complexes, such as the EGFR inhibitor in .

Biological Activity

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation. This compound is being investigated for its ability to inhibit B-cell lymphoma 2 (Bcl-2), a protein associated with the regulation of apoptosis, which is crucial in various dysregulated apoptotic diseases.

Chemical Structure and Properties

The compound can be represented by the following structure:

1. Bcl-2 Inhibition

Recent studies have highlighted the compound's efficacy as a Bcl-2 inhibitor. According to a patent application (CA 3172478), this compound has shown the capability to inhibit both wild-type and mutated forms of Bcl-2, specifically targeting mutations G101V and D103Y. This inhibition is significant for treating cancers where Bcl-2 is overexpressed, contributing to cell survival and resistance to chemotherapy .

2. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. A study focusing on various pyrazole compounds demonstrated their ability to inhibit the growth of multiple cancer cell lines, including lung, breast, and prostate cancers. The mechanisms involved may include apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells.

- Cell Cycle Regulation : It may interfere with cell cycle progression, leading to reduced proliferation of cancer cells .

- Antioxidant Properties : Some studies have suggested that pyrazole derivatives possess antioxidant activity, which could further contribute to their anticancer effects .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have documented the effects of pyrazole compounds similar to this compound:

- Case Study on Cancer Cell Lines : A study evaluated the impact of a series of pyrazole derivatives on various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells (MDA-MB-231) where IC50 values were notably low, suggesting high potency .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of related compounds in patients with non-small cell lung cancer (NSCLC), focusing on those with specific genetic mutations that confer resistance to standard therapies .

Q & A

Q. What synthetic routes are recommended for producing (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol?

The synthesis typically involves multi-step regioselective functionalization of the pyrazole ring. For example, Enamine Ltd reports a method using methoxy and methyl group introductions at specific positions, followed by hydroxymethylation. Key intermediates are purified via column chromatography and characterized by NMR and LC-MS. Reaction yields and regioselectivity depend on temperature control and catalyst selection (e.g., palladium catalysts for cross-coupling steps) .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), methyl (δ ~1.5 ppm), and hydroxymethyl (δ ~4.5 ppm) groups.

- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 173.1) confirm molecular weight.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding motifs, critical for verifying stereochemistry .

Q. What solvents and conditions optimize its stability during storage?

The compound is hygroscopic and light-sensitive. Storage recommendations include:

- Solvent : Anhydrous DMSO or ethanol under inert gas (N₂/Ar).

- Temperature : –20°C in amber vials.

- Stability assays : Regular HPLC monitoring (e.g., C18 columns, 254 nm UV detection) to detect degradation products like oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does the compound’s substitution pattern influence its role in EGFR inhibitor design?

In PF-06747775, the 3-methoxy-1-methyl-pyrazole moiety enhances selectivity for oncogenic EGFR mutants (e.g., L858R/T790M) over wild-type receptors. Computational docking studies show that the methoxy group stabilizes interactions with hydrophobic pockets in the mutant kinase domain, while the hydroxymethyl group allows covalent binding via acrylamide warheads. Mutant-selective IC₅₀ values are 10-100x lower than wild-type EGFR .

Q. What analytical challenges arise in resolving spectral overlaps for this compound?

Key challenges include:

- NMR signal overlap : The methoxy and hydroxymethyl protons may overlap with aromatic protons. Use of 2D NMR (COSY, HSQC) resolves ambiguities.

- Mass spectrometry fragmentation : Differentiation of isobaric ions requires high-resolution MS (HRMS-ESI) and isotopic pattern analysis.

- Crystallographic disorder : Thermal motion in the hydroxymethyl group may necessitate low-temperature (100 K) data collection using SHELXL refinement .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated during synthesis?

Strategies include:

- Directed ortho-metalation : Use of directing groups (e.g., methoxy) to control substitution at C4.

- Protecting groups : Temporary protection of the hydroxymethyl moiety (e.g., silyl ethers) during methylation steps.

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .

Q. What methodologies assess the compound’s reactivity in nucleophilic or electrophilic reactions?

- Nucleophilicity : Reactivity of the hydroxymethyl group is tested via acetylation (acetic anhydride/pyridine) or oxidation (PCC → aldehyde).

- Electrophilicity : Electrophilic aromatic substitution (e.g., nitration) at C5 of the pyrazole ring is monitored via HPLC and ¹H NMR .

Data Interpretation and Contradictions

Q. How should discrepancies in reported synthetic yields be addressed?

Yield variations (e.g., 60% vs. 85%) may stem from:

- Purity of starting materials : LC-MS analysis of precursors is critical.

- Catalyst batch differences : Standardize palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂).

- Workup protocols : Optimize extraction pH and solvent ratios to recover polar intermediates .

Q. What experimental controls validate the compound’s biological activity in kinase assays?

- Positive controls : Use known EGFR inhibitors (e.g., osimertinib) to benchmark IC₅₀ values.

- Negative controls : Test against kinase-dead mutants or unrelated kinases (e.g., Src).

- Cellular assays : Monitor downstream phosphorylation (e.g., ERK/AKT) in EGFR-mutant vs. wild-type cell lines .

Methodological Recommendations

Q. What computational tools predict the compound’s ADMET properties?

Use Schrödinger’s QikProp or SwissADME for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.